Procyanidin B4

Descripción general

Descripción

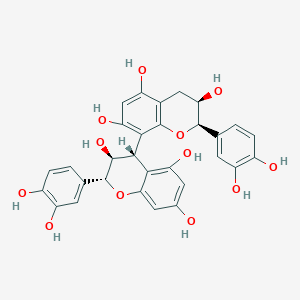

Procyanidin B4 is a B-type proanthocyanidin, specifically a dimer composed of catechin and epicatechin units linked by a 4→8 bond. This compound is naturally found in various plant sources, including the pericarp of litchi, grape seeds, and beer . Procyanidins are known for their antioxidant properties and potential health benefits, making them a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Procyanidin B4 can be synthesized through the condensation of flavan-3-ol units. The synthesis involves the formation of an interflavan bond between the catechin and epicatechin units. The reaction conditions typically require an acidic environment to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as grape seeds and litchi pericarp. The extraction process includes solvent extraction, purification through chromatography, and crystallization. The choice of solvent and purification method can significantly affect the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Procyanidin B4 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic reagents that can replace hydroxyl groups on the aromatic rings.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Procyanidin B4 has been shown to exhibit potent anti-inflammatory effects. A study synthesized this compound along with other procyanidins and evaluated their effects on inflammation induced by 12-O-tetradecanoylphorbol-13-acetate in mouse ears. The results indicated that this compound suppressed inflammation by 29% at a dose of 200 μg, outperforming conventional anti-inflammatory agents like indomethacin and glycyrrhetinic acid .

Table 1: Anti-Inflammatory Effects of Procyanidins

| Compound | Inhibition (%) | Dose (μg) |

|---|---|---|

| Procyanidin B1 | 48 | 200 |

| Procyanidin B2 | 34 | 200 |

| This compound | 29 | 200 |

Antioxidant Activity

This compound demonstrates significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. A study focused on galloyl-substituted derivatives of this compound revealed that these compounds exhibited strong DPPH radical scavenging activity. The presence of galloyl groups enhanced the antioxidant properties, making them effective in protecting cells from oxidative damage .

Table 2: Antioxidant Activity of Galloyl-Substituted Procyanidins

| Compound | SC50 (µM) | Activity Type |

|---|---|---|

| This compound 3-O-gallate | 0.6 | DPPH Radical Scavenging |

| This compound 3,3"-di-O-gallate | 0.5 | DPPH Radical Scavenging |

Anticancer Effects

Research has indicated that this compound possesses anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including prostate carcinoma cells. For instance, a study found that galloyl-substituted procyanidins exhibited significant antitumor effects against human prostate PC-3 cell lines, although their efficacy was lower compared to well-known compounds like epigallocatechin gallate.

Case Study: Antitumor Effects of this compound

- Study : Suda et al. (2013)

- Findings : Galloyl derivatives of procyanidins showed notable inhibitory effects on cancer cell proliferation.

- : While effective, the activity of this compound was less potent than other established anticancer agents.

Neuroprotective Effects

This compound has also been studied for its neuroprotective capabilities. A recent study demonstrated that procyanidins could protect dopaminergic neurons from damage in a zebrafish model of Parkinson's disease. The treatment with procyanidins led to a decrease in reactive oxygen species and malondialdehyde levels while enhancing the activity of antioxidant enzymes .

Table 3: Neuroprotective Effects of Procyanidins

| Model | Treatment | Result |

|---|---|---|

| Zebrafish PD Model | Procyanidins | Reduced neuronal damage |

| PC12 Cells | Procyanidins | Increased antioxidant enzyme activity |

Mecanismo De Acción

Procyanidin B4 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress. Additionally, this compound modulates various molecular targets and pathways, including:

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): Inhibition of this pathway reduces inflammation.

Mitogen-activated protein kinases (MAPKs): Modulation of these kinases affects cell proliferation and apoptosis.

Caspases: Activation of caspases leads to apoptosis in cancer cells

Comparación Con Compuestos Similares

Procyanidin B1: Composed of catechin and epicatechin units linked by a 4→8 bond.

Procyanidin B2: Composed of two epicatechin units linked by a 4→8 bond.

Procyanidin B3: Composed of two catechin units linked by a 4→8 bond.

Uniqueness: Procyanidin B4 is unique due to its specific combination of catechin and epicatechin units, which may confer distinct biological activities compared to other procyanidins. Its presence in specific natural sources like litchi pericarp and grape seeds also distinguishes it from other procyanidins .

Actividad Biológica

Procyanidin B4, a dimer of flavonoids, is recognized for its diverse biological activities, particularly in the fields of neuroprotection, antioxidant capacity, and potential health benefits. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is identified chemically as (+)-Catechin-(4α→8)-(–)-epicatechin, with a CAS number of 29106-51-2. Its structure consists of two flavanol units linked by a specific bond, which influences its biological activity. The variations in hydroxyl groups and polymerization degree are crucial for its functionality.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. Research involving PC12 cells (a model for neuronal function) demonstrated that this compound can mitigate oxidative stress induced by hydrogen peroxide (H2O2). The following table summarizes key findings from relevant studies:

The neuroprotective mechanism appears to involve the activation of the Nrf2/ARE pathway, which regulates antioxidant response elements. This compound's ability to upregulate Nrf2 enhances cellular defenses against oxidative damage.

Antioxidant Activity

Procyanidins, including B4, exhibit significant antioxidant properties. They possess a stronger antioxidant capacity than vitamins C and E. This is attributed to their ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) .

Health Benefits and Applications

The biological activities of this compound extend beyond neuroprotection and antioxidation. Studies suggest potential benefits in various health domains:

- Cardiovascular Health : Procyanidins may improve endothelial function and reduce blood pressure.

- Anti-inflammatory Effects : They can inhibit inflammatory pathways, potentially benefiting conditions like arthritis.

- Metabolic Health : Research indicates that this compound may aid in glucose metabolism and lipid regulation.

Case Studies

Several case studies underline the efficacy of this compound in clinical settings:

- Neuroprotection in Animal Models : In a study involving zebrafish larvae exposed to oxidative stress, treatment with this compound improved survival rates and behavioral outcomes compared to controls .

- Dietary Incorporation : A study on pigs demonstrated that dietary incorporation of procyanidins led to beneficial metabolic changes, suggesting practical applications in livestock nutrition .

- Human Health Studies : Clinical trials have explored the impact of proanthocyanidins on human health, indicating potential roles in reducing risks associated with chronic diseases .

Propiedades

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-VUGKQVTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183357 | |

| Record name | Procyanidin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29106-51-2, 4852-22-6 | |

| Record name | Procyanidin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN B4, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OP8987K2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.